

Physical and chemical properties of Corynanthine hydrochloride

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Compound of Interest

Compound Name: Corynanthine

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Corynanthine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine, an indole alkaloid, is a diastereomer of yohimbine and rauwolscine.[1] Found in plants of the Rauvolfia and Corynanthe genera, it has garnered interest for its distinct pharmacological profile. Unlike its isomers, which are potent α 2-adrenergic receptor antagonists, **corynanthine** exhibits a preferential affinity for α 1-adrenergic receptors.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **Corynanthine** Hydrochloride, alongside detailed experimental protocols for its characterization and pharmacological evaluation.

Physical and Chemical Properties

Corynanthine hydrochloride is the salt form of **corynanthine**, which enhances its solubility in aqueous solutions. The following tables summarize the key physical and chemical properties of both **corynanthine** and its hydrochloride salt.

Table 1: General and Physical Properties of Corynanthine and Corynanthine Hydrochloride

Property	Corynanthine	Corynanthine Hydrochloride	Source(s)
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃	C ₂₁ H ₂₇ ClN ₂ O ₃	[3][4]
Molecular Weight	354.44 g/mol	390.9 g/mol	[2][3]
Melting Point	231 °C	288-290 °C (lit.)	[4][5]
Appearance	-	-	-
Solubility	Very slightly soluble in water (0.23 g/L at 25 °C, calculated)	More soluble in water than the free base	[4]
>53.2 µg/mL at pH 7.4	Soluble in polar solvents	[6]	

Table 2: Spectroscopic and Chromatographic Data of Corynanthine

Property	Value	Source(s)
UV max (Methanol)	226, 283, 290 nm	[3]
Mass Spectrometry	Precursor ion (m/z): 355 -> Product ion (m/z): 144	[2]

Note: Data for **Corynanthine** Hydrochloride's appearance and specific solubility in various solvents is not readily available in the cited literature. As an alkaloid hydrochloride, it is expected to have higher solubility in water and polar organic solvents compared to its free base form.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of **Corynanthine** Hydrochloride to assess its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **Corynanthine** Hydrochloride is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised at a rate of 10-20 °C per minute for a preliminary, approximate determination.
 - For an accurate measurement, the temperature is raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.
 - The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
- **Purity Assessment:** A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Solubility

Objective: To determine the solubility of **Corynanthine** Hydrochloride in various solvents.

Methodology:

- **Solvents:** A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone).
- **Procedure (Shake-flask method):**
 - An excess amount of **Corynanthine** Hydrochloride is added to a known volume of the solvent in a sealed container.

- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of **Corynanthine** Hydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

Determination of pKa (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of **Corynanthine** Hydrochloride.

Methodology:

- Principle: The UV-Vis absorption spectrum of an ionizable compound changes with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
- Reagents and Apparatus:
 - **Corynanthine** Hydrochloride stock solution of known concentration.
 - A series of buffer solutions with a range of pH values (e.g., pH 2 to 10).
 - UV-Vis spectrophotometer.
 - Calibrated pH meter.
- Procedure:
 - Aliquots of the **Corynanthine** Hydrochloride stock solution are added to each buffer solution to achieve the same final concentration.
 - The UV-Vis spectrum of each solution is recorded.

- A wavelength where the absorbance difference between the ionized and unionized forms is maximal is selected for analysis.
- The absorbance at this wavelength is plotted against the pH of the respective buffer solutions.
- The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the concentrations of the ionized and unionized forms are equal.

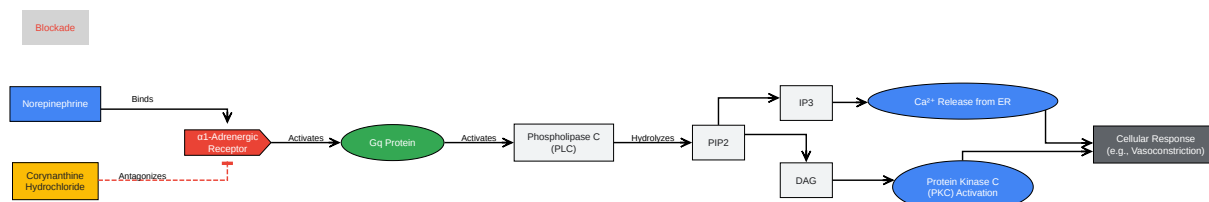
Pharmacological Properties and Mechanism of Action

Corynanthine Hydrochloride's primary pharmacological action is as a selective antagonist of α 1-adrenergic receptors.[2] This contrasts with its diastereomers, yohimbine and rauwolscine, which are selective for α 2-adrenergic receptors.[1] **Corynanthine** has been shown to be approximately 10-fold more selective for α 1- over α 2-adrenergic receptors.[2]

The antagonism of α 1-adrenergic receptors by **Corynanthine** leads to the blockage of catecholamine-induced vasoconstriction, resulting in vasodilation and a potential reduction in blood pressure.[2]

Furthermore, some studies suggest that **corynanthine** may also modulate calcium channels, contributing to its overall pharmacological profile.[2]

Signaling Pathway of α 1-Adrenergic Receptor Antagonism



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Caption: α_1 -Adrenergic Receptor Signaling Pathway and its Antagonism by **Corynanthine** Hydrochloride.

Pharmacological Assay Protocols

α_1 -Adrenergic Receptor Binding Assay (Radioligand Competition)

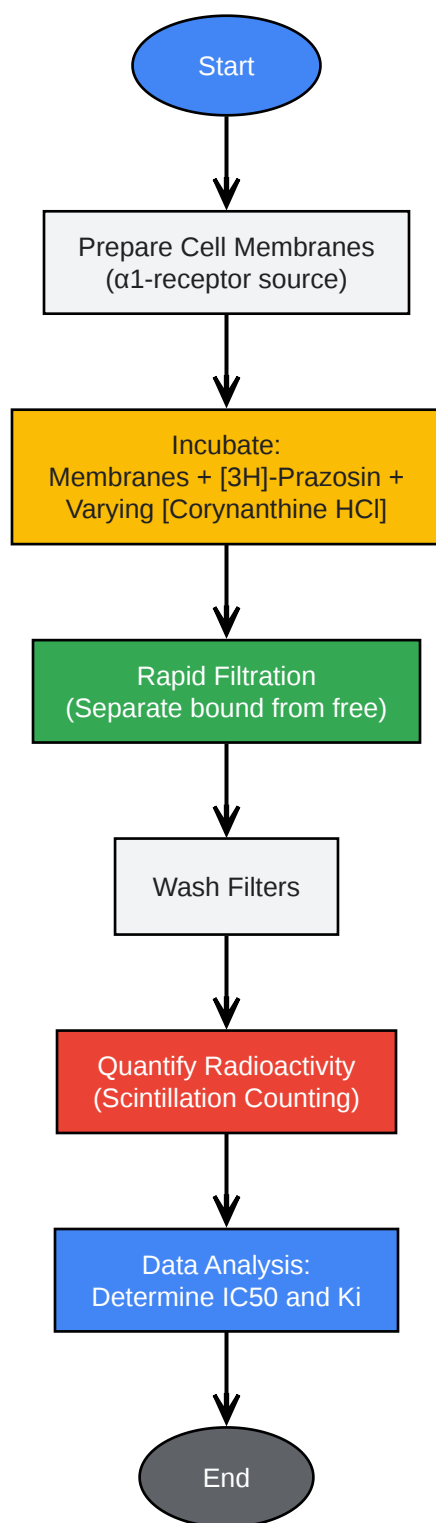
Objective: To determine the binding affinity (K_i) of **Corynanthine** Hydrochloride for the α_1 -adrenergic receptor.

Methodology:

- Materials:
 - Cell membranes prepared from a tissue or cell line expressing α_1 -adrenergic receptors (e.g., rat cerebral cortex).
 - Radioligand specific for α_1 -receptors (e.g., [^3H]-Prazosin).
 - Unlabeled **Corynanthine** Hydrochloride.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - A constant concentration of the radioligand and varying concentrations of **Corynanthine Hydrochloride** are incubated with the cell membranes in the binding buffer.
 - The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The amount of radioactivity on the filters is quantified using a scintillation counter.
- Data Analysis:
 - The concentration of **Corynanthine Hydrochloride** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.
 - The inhibitory constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay



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Caption: Workflow for the α_1 -Adrenergic Receptor Radioligand Binding Assay.

Functional Antagonism Assay (Isolated Tissue Bath)

Objective: To determine the functional potency (pA₂) of **Corynanthine** Hydrochloride as an α 1-adrenergic antagonist.

Methodology:

- Materials:
 - Isolated tissue preparation sensitive to α 1-adrenergic agonists (e.g., rat aortic rings).
 - Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂.
 - Organ bath with an isometric force transducer.
 - α 1-adrenergic agonist (e.g., Norepinephrine).
 - **Corynanthine** Hydrochloride.
- Procedure:
 - The isolated tissue is mounted in the organ bath containing the physiological salt solution at 37 °C.
 - A cumulative concentration-response curve to the agonist is generated to determine its EC₅₀ (the concentration that produces 50% of the maximal response).
 - The tissue is then washed and incubated with a fixed concentration of **Corynanthine** Hydrochloride for a specific period.
 - A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
 - This process is repeated with several different concentrations of **Corynanthine** Hydrochloride.
- Data Analysis:

- The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
- A Schild plot is constructed by plotting the $\log(\text{dose ratio} - 1)$ against the negative log of the molar concentration of **Corynanthine** Hydrochloride.
- The pA2 value, a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A slope of the regression line close to 1 is indicative of competitive antagonism.

Assessment of Calcium Channel Modulation (Isolated Tissue Contraction Assay)

Objective: To investigate the effect of **Corynanthine** Hydrochloride on voltage-gated calcium channels.

Methodology:

- Materials:
 - Isolated vascular smooth muscle preparation (e.g., rat aorta).
 - Physiological salt solution and a high-potassium depolarizing solution (e.g., Krebs-Henseleit solution with an elevated KCl concentration).
 - Organ bath with an isometric force transducer.
 - **Corynanthine** Hydrochloride.
- Procedure:
 - The tissue is mounted in the organ bath and allowed to equilibrate.
 - A contractile response is induced by replacing the normal physiological salt solution with the high-potassium depolarizing solution, which opens voltage-gated calcium channels and causes calcium influx.
 - The tissue is washed and allowed to return to baseline tension.

- The tissue is then incubated with varying concentrations of **Corynanthine** Hydrochloride.
- The contractile response to the high-potassium solution is measured again in the presence of the compound.
- Data Analysis:
 - The inhibition of the depolarization-induced contraction by **Corynanthine** Hydrochloride is quantified and expressed as a percentage of the control response.
 - A concentration-response curve can be generated to determine the IC50 of **Corynanthine** Hydrochloride for inhibiting the calcium-dependent contraction.

Conclusion

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **Corynanthine** Hydrochloride. The detailed experimental protocols offer a foundation for researchers to accurately characterize this compound and further investigate its therapeutic potential. The distinct selectivity of **Corynanthine** Hydrochloride for α 1-adrenergic receptors, coupled with its potential effects on calcium channels, makes it a valuable tool for pharmacological research and a person of interest for drug development, particularly in the context of cardiovascular and other related disorders.

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